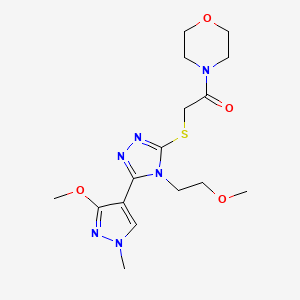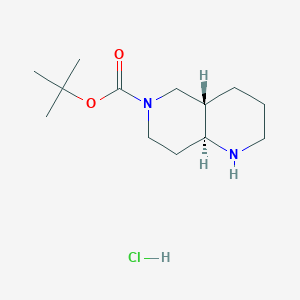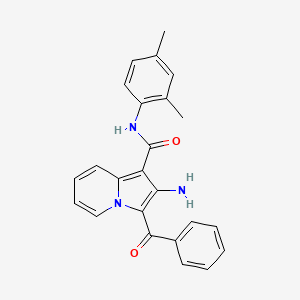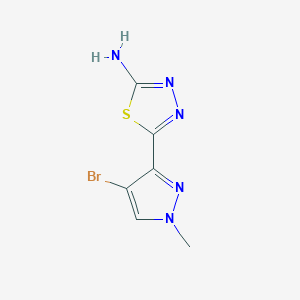
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. It is a type of boronic acid derivative, which are known for their wide use in medicinal chemistry . Their chemical and biological activities depend upon their additional substituents .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters as building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . The synthesis also involves a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational methods such as Density Functional Theory (DFT) at the B3LYP level and 6.31G* basis set . Bond lengths, bond angles, dihedral angles, and electronic properties can be investigated and explicated according to spectroscopic knowledge .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often used with organoboron reagents like this compound . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various experimental and computational methods. These properties include its stability, reactivity, and other characteristics that are important for its use in chemical reactions .Aplicaciones Científicas De Investigación
Novel Bicyclic Systems Synthesis
1-(4-Carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been utilized in the synthesis of novel bicyclic systems, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. This synthesis involves a one-pot condensation process, demonstrating the compound's utility in creating complex chemical structures (Kharchenko, Detistov, & Orlov, 2008).
Anticancer and Antimicrobial Activity
Research has shown that derivatives of this compound, especially those containing azole, diazole, and hydrazone moieties, exhibit significant anticancer and antimicrobial activities. Notably, some compounds derived from it demonstrated potent activity against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Spectroscopic Properties Study
This compound has been the subject of studies focusing on its spectroscopic properties using various techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies are crucial for understanding the chemical and physical behavior of the compound under different conditions (Devi, Bishnoi, & Fatma, 2020).
Metal-Organic Frameworks
In the field of material science, specifically in the synthesis of metal-organic frameworks (MOFs), this compound has been used. It plays a role in the formation of novel MOFs with potential applications in dye adsorption and separation, highlighting its importance in environmental science and engineering (Zhao et al., 2020).
Antioxidant Activity
Derivatives of this compound have been synthesized and tested for their antioxidant activities. Some of these derivatives showed potent antioxidant activity, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Fluorescent pH Sensing
The compound has also been explored in the development of fluorescent pH sensors. This application is significant in analytical chemistry for the detection and measurement of pH changes in various environments (Yang et al., 2013).
Propiedades
IUPAC Name |
1-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-11(16)7-1-3-9(4-2-7)14-6-8(12(17)18)5-10(14)15/h1-4,8H,5-6H2,(H2,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDMPGLYPGYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2987584.png)
![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2987586.png)
![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2987587.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2987588.png)



![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2987602.png)

![3-[[3-(1H-benzimidazol-2-yl)-7-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2987604.png)